Gallium;plutonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

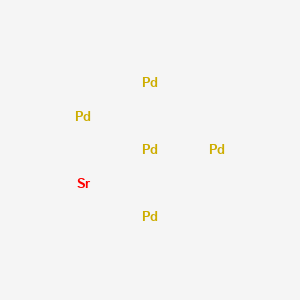

Gallium-plutonium is an alloy of gallium and plutonium, primarily used in nuclear weapon pits where the fission chain reaction is initiated. This alloy was developed during the Manhattan Project. The addition of gallium stabilizes the delta phase of plutonium, making it more machinable and less susceptible to corrosion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of gallium-plutonium alloy involves alloying plutonium with a small amount of gallium. The preferred composition is 3.0–3.5 mol.% gallium. The alloying process is typically carried out at temperatures between 310–452°C at ambient pressure .

Industrial Production Methods

In industrial settings, the gallium-plutonium alloy is produced by casting. The molten alloy is poured into molds and allowed to solidify. This method is preferred because the molten state of the alloy is denser than its solid state, reducing the formation of bubbles and internal defects .

Analyse Des Réactions Chimiques

Types of Reactions

Gallium-plutonium alloy undergoes several types of chemical reactions, including oxidation and phase transitions. The alloy is stable between -75 and 475°C, but it can undergo phase transitions at lower temperatures, leading to mechanical deformations .

Common Reagents and Conditions

The alloy reacts with oxygen to form plutonium dioxide and plutonium sesquioxide. These reactions typically occur at elevated temperatures and in the presence of oxygen .

Major Products

The major products formed from the oxidation of gallium-plutonium alloy are plutonium dioxide and plutonium sesquioxide .

Applications De Recherche Scientifique

Chemistry

In chemistry, gallium-plutonium alloy is studied for its unique phase stability and electronic properties. Researchers use it to understand the behavior of actinides and their alloys .

Biology and Medicine

While gallium itself has applications in medicine, particularly in cancer treatment and antimicrobial therapies, the gallium-plutonium alloy is not commonly used in biological or medical applications due to its radioactive nature .

Industry

In industry, the primary application of gallium-plutonium alloy is in the production of nuclear weapons. The alloy’s stability and machinability make it ideal for this purpose .

Mécanisme D'action

The mechanism by which gallium stabilizes the delta phase of plutonium involves the even distribution of bonds between plutonium atoms. This increases the stability of the delta phase, making the alloy more ductile and less prone to phase transitions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Plutonium-aluminum alloy: Similar to gallium-plutonium, this alloy also stabilizes the delta phase of plutonium but is less effective in reducing corrosion.

Plutonium-cerium alloy: This alloy is used for similar purposes but has different phase stability characteristics.

Uniqueness

The gallium-plutonium alloy is unique due to its ability to stabilize the delta phase of plutonium over a wide temperature range, its low thermal expansion, and its low susceptibility to corrosion .

Propriétés

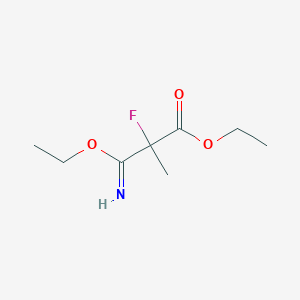

Formule moléculaire |

GaPu |

|---|---|

Poids moléculaire |

313.787 g/mol |

Nom IUPAC |

gallium;plutonium |

InChI |

InChI=1S/Ga.Pu |

Clé InChI |

WOHADDGOYLSINF-UHFFFAOYSA-N |

SMILES canonique |

[Ga].[Pu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)